molecular formula C14H14N2O2S B2440219 (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865183-12-6

(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No. B2440219
CAS RN: 865183-12-6
M. Wt: 274.34
InChI Key: GHOGVNKHWSYTSC-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a prop-2-yn-1-yl group and a methoxy group attached to the benzo[d]thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, which is a type of heterocyclic aromatic ring. The prop-2-yn-1-yl and methoxy groups are likely to influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The prop-2-yn-1-yl group might undergo addition reactions, while the methoxy group might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Antibacterial and Antifungal Properties

The compound exhibits significant antibacterial and antifungal activities. The series of novel derivatives synthesized showed potent activity against various strains, indicating the compound's relevance in developing antimicrobial agents. The activities are comparable to standard antibacterial and antifungal agents like Ampicillin and Flucanazole. Molecular docking studies further support these findings by indicating a plausible mechanism of action against bacterial DNA, Gyrase, which is crucial for the development of drugs targeting microbial diseases, especially bacterial and fungal infections (Helal et al., 2013), (Mori et al., 2021).

Antinociceptive Activity

The derivatives of the compound have been synthesized and tested for antinociceptive activity, indicating potential use in pain management. Compounds derived from it were found to be promising during various pain assessment tests (?nkol et al., 2000).

Anti-Inflammatory and Analgesic Properties

Derivatives of the compound were synthesized and exhibited significant anti-inflammatory and analgesic activities. These findings suggest the potential of these derivatives as agents in treating inflammatory conditions and as pain relievers. The high inhibitory activity on COX-2 selectivity and significant protection in analgesic activity trials reinforce this potential (Abu‐Hashem et al., 2020).

Cytotoxicity and Antimicrobial Activities

The compound derivatives were also characterized by their marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. Some of these derivatives demonstrate antimicrobial action, showing a broad spectrum of potential therapeutic applications, including psychotropic, anti-inflammatory, and cytotoxicity effects (Zablotskaya et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, it would interact with biological targets to exert its effects. If it’s a reagent, it would participate in chemical reactions .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Generally, safety data would include information on toxicity, flammability, and environmental impact .

Future Directions

The future directions for this compound would depend on its applications. It could be further studied for potential uses in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-4-8-16-11-7-6-10(18-3)9-12(11)19-14(16)15-13(17)5-2/h1,6-7,9H,5,8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGVNKHWSYTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.